![molecular formula C20H12N4O4S2 B12644066 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound that belongs to the class of isoindole derivatives
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step reactions that include the formation of key intermediates followed by cyclization and functional group modifications. One common method involves the use of donor-acceptor cyclopropanes containing bromomethyl groups in the ortho position of the aromatic substituent, which react with primary amines to form the desired isoindole derivatives . Another approach involves the intramolecular condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, to yield isoindoles .
Analyse Chemischer Reaktionen
1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the isoindole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the isoindole ring.
Cycloaddition: Isoindole derivatives can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: They are used as building blocks in organic synthesis and as intermediates in the preparation of more complex molecules.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives often involves the inhibition of specific enzymes or proteins. For example, certain derivatives act as inhibitors of protein kinase CK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell growth and survival, making these compounds potential candidates for anti-cancer therapies.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione derivatives can be compared with other similar compounds, such as isoindoline derivatives and imidazole-containing compounds. While isoindoline derivatives share a similar core structure, they often exhibit different reactivity and biological activities due to variations in their substituents . Imidazole-containing compounds, on the other hand, are known for their antimicrobial properties and are used in different therapeutic applications . The unique structural features and reactivity of 1H-Isoindole-1,3(2H)-dione derivatives make them distinct and valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C20H12N4O4S2 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
5-[5-[[2-imino-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N4O4S2/c1-9-8-29-20(22-9)24-18(27)15(30-19(24)21)7-11-3-5-14(28-11)10-2-4-12-13(6-10)17(26)23-16(12)25/h2-8,21H,1H3,(H,23,25,26) |
InChI-Schlüssel |
GQAZVKGMNHDWDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


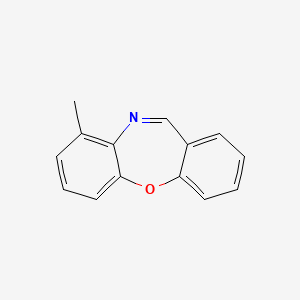


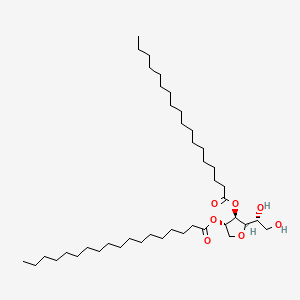
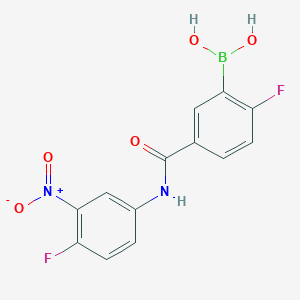
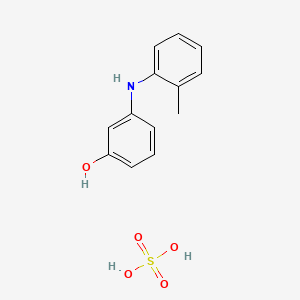

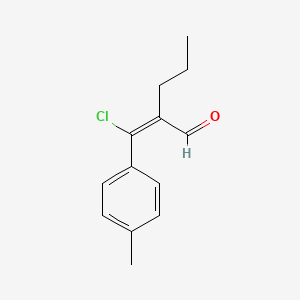





![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
